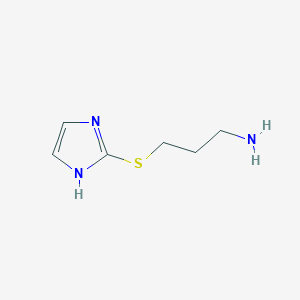

2-(3-Aminopropylthio)imidazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H11N3S |

|---|---|

Molecular Weight |

157.24 g/mol |

IUPAC Name |

3-(1H-imidazol-2-ylsulfanyl)propan-1-amine |

InChI |

InChI=1S/C6H11N3S/c7-2-1-5-10-6-8-3-4-9-6/h3-4H,1-2,5,7H2,(H,8,9) |

InChI Key |

AVDHRZZMVRIQFD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N1)SCCCN |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 3 Aminopropylthio Imidazole

Retrosynthetic Analysis and Strategic Design for Compound Synthesis

A retrosynthetic analysis of 2-(3-Aminopropylthio)imidazole reveals several potential synthetic pathways. The most logical disconnection is at the C-S bond, which simplifies the target molecule into two key synthons: a 2-mercaptoimidazole intermediate and a 3-halopropylamine or a suitable equivalent. This primary disconnection suggests a convergent synthesis approach.

Further disconnection of the 2-mercaptoimidazole intermediate can be envisioned through the cleavage of the imidazole (B134444) ring. This leads to precursors such as an α-aminocarbonyl compound and a source of thiocyanate, which can undergo cyclization to form the desired 2-mercaptoimidazole.

Alternatively, a more linear approach could involve the initial formation of a 2-substituted imidazole, where the substituent is a suitable leaving group, followed by nucleophilic substitution with 3-aminopropanethiol. However, this route may present challenges due to the potential for side reactions and the need for selective functionalization.

The strategic design of the synthesis must also consider the reactivity of the amino group in the side chain. To prevent unwanted side reactions during the alkylation of the 2-mercaptoimidazole, the use of a protecting group for the amine is a critical consideration. Common protecting groups such as tert-butoxycarbonyl (Boc) or phthalimide can be employed and subsequently removed in the final steps of the synthesis.

Classical and Modern Synthetic Routes to 2-Substituted Imidazoles

The imidazole core is a ubiquitous heterocyclic motif, and numerous methods for its synthesis have been developed over the years. These can be broadly categorized into classical and modern approaches.

Cyclization Reactions and Precursor Chemistry

Classical methods for imidazole synthesis often rely on the cyclization of acyclic precursors. The Debus synthesis, first reported in 1858, utilizes a reaction between a 1,2-dicarbonyl compound, an aldehyde, and ammonia to generate a tri-substituted imidazole. A variation of this, the Radziszewski synthesis, employs similar components to produce 2,4,5-triarylimidazoles.

A highly relevant classical route to the precursor for our target molecule is the synthesis of 2-mercaptoimidazole. This can be achieved through the reaction of an α-aminoacetal, such as aminoacetaldehyde dimethyl acetal, with potassium thiocyanate in an acidic medium. The reaction proceeds through the formation of a thiourea intermediate, which then cyclizes to form the 2-mercaptoimidazole.

Modern synthetic methods often focus on improving efficiency, yield, and substrate scope. Microwave-assisted organic synthesis (MAOS) has been successfully applied to the synthesis of substituted imidazoles, significantly reducing reaction times. nih.gov Multi-component reactions (MCRs) have also gained prominence as they allow for the construction of complex molecules in a single step from simple starting materials. For instance, a one-pot synthesis of tetrasubstituted imidazoles can be achieved from a 1,2-dicarbonyl compound, an aldehyde, a primary amine, and ammonium acetate. nih.gov

| Synthetic Method | Precursors | Key Features |

| Debus Synthesis | 1,2-Dicarbonyl, Aldehyde, Ammonia | Classical method, forms trisubstituted imidazoles. |

| Radziszewski Synthesis | 1,2-Dicarbonyl, Aldehyde, Ammonia | Variation of Debus, often for triarylimidazoles. |

| From α-Aminoacetal | α-Aminoacetal, Potassium Thiocyanate | Forms 2-mercaptoimidazole, a key intermediate. |

| Microwave-Assisted Synthesis | Various | Reduced reaction times, improved yields. nih.gov |

| Multi-Component Reactions | 1,2-Dicarbonyl, Aldehyde, Amine, etc. | One-pot synthesis of highly substituted imidazoles. nih.gov |

Nucleophilic Substitution Reactions at the Imidazole C2 Position

While the construction of the imidazole ring is a common strategy, functionalization at the C2 position through nucleophilic substitution is another viable approach. This typically involves a starting imidazole with a good leaving group at the C2 position, such as a halogen. For example, 2-chloroimidazoles can be synthesized and subsequently reacted with nucleophiles. However, the reactivity of the imidazole ring and the potential for competing reactions at other positions must be carefully managed. The synthesis of the starting 2-haloimidazole can be challenging, and the subsequent nucleophilic substitution may require forcing conditions.

Introduction and Modification of the Thioether Linkage

The formation of the thioether bond is a pivotal step in the synthesis of this compound. This can be accomplished through various strategies, with the alkylation of a thiol being the most common.

Thiolation and Alkylation Strategies

The most direct approach to introducing the sulfur functionality is through the synthesis of 2-mercaptoimidazole, as discussed previously. Once this key intermediate is obtained, the thioether linkage can be formed via an S-alkylation reaction. This involves the deprotonation of the thiol group with a suitable base to form a thiolate anion, which then acts as a nucleophile to displace a leaving group on an appropriate alkylating agent.

For the synthesis of this compound, the alkylating agent would be a 3-halopropylamine, such as 3-bromopropylamine. To avoid complications from the nucleophilicity of the amino group, it is prudent to use an N-protected derivative. For example, N-(3-bromopropyl)phthalimide or tert-butyl (3-bromopropyl)carbamate are suitable alkylating agents. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, in the presence of a base like potassium carbonate or sodium hydride.

Following the successful S-alkylation, the protecting group on the amine can be removed. For a phthalimide group, this is commonly achieved by hydrazinolysis with hydrazine hydrate. For a Boc group, acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid in a suitable solvent, are employed.

| Alkylating Agent | Protecting Group | Deprotection Method |

| N-(3-bromopropyl)phthalimide | Phthalimide | Hydrazinolysis |

| tert-butyl (3-bromopropyl)carbamate | Boc | Acidic conditions (e.g., TFA) |

An interesting observation in the alkylation of related benzimidazole-2-thione with dibromopropane is the potential for intramolecular cyclization, leading to a thiazino[3,2-a]benzimidazole ring system. nih.gov This highlights the importance of carefully controlling the reaction conditions and the nature of the alkylating agent to achieve the desired linear product.

Advanced Catalyst Systems for C-S Bond Formation

In recent years, transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-S bonds, offering milder reaction conditions and broader substrate scope compared to traditional methods. nih.gov These advanced catalyst systems can be applied to the synthesis of 2-thioimidazoles.

Copper-catalyzed C-S bond formation, often referred to as the Ullmann condensation, has been extensively developed. These reactions typically involve the coupling of a thiol with an aryl or heteroaryl halide in the presence of a copper catalyst and a base. For the synthesis of our target molecule, this could involve the reaction of 2-haloimidazole with 3-aminopropanethiol. Various copper sources, such as CuI, Cu2O, and copper nanoparticles, can be employed, often in conjunction with a ligand to facilitate the catalytic cycle.

Palladium-catalyzed C-S cross-coupling reactions have also become a mainstay in organic synthesis. These reactions typically employ a palladium catalyst, such as Pd(OAc)2 or Pd2(dba)3, in combination with a phosphine ligand, like Xantphos or dppf. The reaction couples a thiol with a (hetero)aryl halide or triflate.

More recently, visible-light-driven photoredox catalysis has emerged as a green and efficient method for C-S bond formation. researchgate.net These reactions proceed via the generation of a thiyl radical from a thiol, which can then react with a suitable coupling partner. This approach offers the advantage of avoiding the use of stoichiometric and often harsh reagents. researchgate.net

| Catalytic System | Catalyst/Ligand Examples | Key Features |

| Copper-Catalyzed | CuI, Cu2O, with ligands like phenanthroline | Ullmann-type coupling, good for heteroaryl halides. |

| Palladium-Catalyzed | Pd(OAc)2/Xantphos, Pd2(dba)3/dppf | High efficiency, broad substrate scope. |

| Photoredox Catalysis | Ru(bpy)3Cl2, Eosin Y | Mild, environmentally friendly conditions. researchgate.net |

These advanced catalytic methods provide alternative and potentially more efficient routes to this compound and its derivatives, complementing the more traditional synthetic strategies.

Synthetic Approaches for the Aminopropyl Side Chain Installation

The most direct and common approach for installing the 3-aminopropylthio side chain onto an imidazole core begins with 2-mercaptoimidazole (also known as imidazole-2-thione). This precursor provides a nucleophilic sulfur atom that is well-suited for alkylation reactions. The key transformation is a nucleophilic substitution reaction where the thiolate anion of 2-mercaptoimidazole attacks an electrophilic three-carbon chain bearing a protected amino group.

A typical synthetic sequence involves the S-alkylation of 2-mercaptoimidazole with a halo-functionalized and N-protected aminopropane derivative. For instance, reacting 2-mercaptoimidazole with N-(3-bromopropyl)phthalimide or a Boc-protected 3-halopropylamine in the presence of a base affords the protected intermediate. The choice of base is critical and often includes alkali metal carbonates (e.g., K₂CO₃) or hydroxides in a suitable polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. Subsequent removal of the protecting group yields the target compound, this compound.

Table 1: Key Reagents for S-Alkylation of 2-Mercaptoimidazole

| Precursor | Alkylating Agent (Protected) | Base | Solvent |

|---|---|---|---|

| 2-Mercaptoimidazole | N-(3-Bromopropyl)phthalimide | K₂CO₃ | DMF |

| 2-Mercaptoimidazole | 3-Bromo-1-(Boc-amino)propane | NaH | THF |

The primary amine of the aminopropyl side chain is a potent nucleophile that can compete with the thiol group during the alkylation step, potentially leading to N-alkylation of the amine starting material or other side reactions. Therefore, protection of the amino group is a critical step in the synthetic strategy.

Phthalimide Group: This is a robust protecting group, typically introduced by reacting the amine with phthalic anhydride. It is stable to many reaction conditions. Deprotection is commonly achieved by hydrazinolysis (the Ing-Manske procedure) using hydrazine hydrate, which cleaves the phthalimide to yield the free amine and phthalhydrazide.

tert-Butoxycarbonyl (Boc) Group: The Boc group is widely used due to its ease of introduction (using di-tert-butyl dicarbonate, Boc₂O) and its lability under acidic conditions. Deprotection is cleanly effected using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM), or with HCl in an organic solvent.

Carbobenzyloxy (Cbz) Group: The Cbz group is another common amine protecting group, introduced using benzyl chloroformate. It is stable to acidic and basic conditions but is readily removed by catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst), a process that is generally orthogonal to acid-labile (Boc) or base-labile protecting groups.

The selection of a protecting group influences the subsequent deprotection step, and conditions must be chosen to avoid degradation of the imidazole ring or the thioether linkage.

While S-alkylation is the most direct route, reductive amination offers an alternative strategy for constructing the aminopropyl side chain, particularly if starting from a precursor that already contains a carbonyl group. wikipedia.org Reductive amination involves the reaction of an aldehyde or ketone with an amine to form an intermediate imine, which is then reduced in situ to the corresponding amine. youtube.com

A hypothetical reductive amination approach to synthesize this compound could involve a precursor such as 2-(2-formylethylthio)imidazole. This aldehyde could be reacted with ammonia in the presence of a reducing agent to form the terminal primary amine.

Key components of a reductive amination reaction:

Carbonyl Compound: An aldehyde or ketone.

Amine Source: Ammonia for primary amines, or a primary/secondary amine for secondary/tertiary amine products.

Reducing Agent: A hydride source that selectively reduces the iminium ion in the presence of the starting carbonyl group. Common reagents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are effective under mildly acidic conditions that favor imine formation. organic-chemistry.org

This methodology is highly versatile and widely used for the synthesis of a broad range of amines. wikipedia.org However, for the specific target of this compound, the synthesis of the required aldehyde precursor might be more complex than the S-alkylation route.

Optimization of Reaction Conditions, Yields, and Purity Profiling

Optimizing the synthesis of this compound, particularly the S-alkylation step, is crucial for maximizing yield and purity while minimizing side products. Several parameters can be systematically varied and analyzed. Drawing analogies from studies on the S-alkylation of related 2-mercaptobenzimidazoles, key factors for optimization can be identified. researchgate.net

Choice of Base and Stoichiometry: The base is required to deprotonate the thiol of 2-mercaptoimidazole to form the more nucleophilic thiolate. Common bases include inorganic carbonates (K₂CO₃, Na₂CO₃) and stronger bases like sodium hydride (NaH). The amount of base can influence the reaction rate and selectivity.

Solvent System: Polar aprotic solvents like DMF, DMSO, and acetonitrile are typically effective for S-alkylation as they solvate the cation of the base while leaving the nucleophile relatively free. For reactions involving ionic species, phase-transfer catalysts can be employed in two-phase systems (e.g., dichloromethane/water) to facilitate the reaction. researchgate.net

Temperature and Reaction Time: The reaction temperature affects the rate of reaction. While higher temperatures can speed up the desired S-alkylation, they can also promote side reactions, such as N-alkylation on the imidazole ring or decomposition. Monitoring the reaction progress over time using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time.

Purity Profiling: After synthesis, the purity of the product must be assessed. HPLC is a standard method for determining purity and quantifying any impurities. The structure of the final compound and any significant byproducts are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).

Table 2: Hypothetical Optimization Parameters for S-Alkylation

| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome Measure |

|---|---|---|---|---|

| Base | K₂CO₃ (1.1 eq) | NaH (1.1 eq) | NaOH (2.0 eq) | Yield (%), Purity (%) |

| Solvent | DMF | Acetonitrile | CH₂Cl₂/H₂O (with TBAB) | Reaction Time (h), Yield (%) |

| Temperature | Room Temp (25°C) | 50°C | 80°C | Purity (%), Byproduct formation |

Stereoselective Synthesis of Chiral Analogues (if applicable)

The parent compound, this compound, is achiral. However, chiral analogues could be synthesized by introducing a stereocenter, for example, on the aminopropyl side chain (e.g., at the C1 or C2 position). The synthesis of such enantiomerically pure analogues would require stereoselective methods. ethz.ch

Several strategies from the broader field of asymmetric synthesis could be adapted: nih.govbohrium.com

Chiral Pool Synthesis: This approach utilizes enantiomerically pure starting materials derived from natural sources. For instance, a chiral analogue could be prepared starting from a protected chiral 3-amino-1-alkanol (e.g., derived from an amino acid). The hydroxyl group would be converted into a good leaving group (e.g., a tosylate or a halide), followed by S-alkylation with 2-mercaptoimidazole. This SN2 reaction would proceed with inversion of configuration, allowing for predictable stereochemical outcomes.

Use of Chiral Auxiliaries: A chiral auxiliary could be attached to the precursor, directing the stereochemical outcome of a key bond-forming reaction. After the desired stereocenter is set, the auxiliary is removed.

Asymmetric Catalysis: A chiral catalyst could be used to control the stereoselectivity of the S-alkylation or a related bond-forming step. While less common for simple S-alkylation, biocatalytic approaches using enzymes like ene-reductases have been developed for the asymmetric synthesis of some chiral thioethers. nih.gov

The synthesis of chiral tertiary thioethers, which are structurally more complex, often presents a significant synthetic challenge, and various methods have been developed to address this. nih.gov

Preparation of Isotopically Labeled this compound for Mechanistic Studies

Isotopic labeling is a powerful technique used to trace the path of atoms through a reaction or metabolic pathway, providing insight into reaction mechanisms. wikipedia.orgresearchgate.net Isotopically labeled versions of this compound can be prepared by incorporating stable isotopes such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N) at specific positions in the molecule.

The synthesis of labeled compounds generally relies on the use of a labeled starting material in one of the synthetic steps. nih.gov

Potential Labeling Strategies:

Side Chain Labeling: To label the aminopropyl chain, a commercially available labeled precursor such as 3-bromo-1-propanamine labeled with ¹³C at one or more positions, or with ¹⁵N at the amino group, could be used in the S-alkylation step. Perdeuteration of the side chain could be achieved using a deuterated propanol derivative as the starting point for the synthesis of the alkylating agent.

Imidazole Ring Labeling: The imidazole ring can be labeled using labeled precursors in its construction. For example, the synthesis of 2-mercaptoimidazole can be adapted to incorporate isotopes. Using ¹⁵N-labeled potassium thiocyanate would introduce a ¹⁵N atom into the imidazole ring. Similarly, using ¹³C-labeled aminoacetaldehyde dimethylacetal would position ¹³C atoms at specific sites within the heterocyclic core.

The resulting labeled compound can be analyzed by Mass Spectrometry to determine the location and extent of labeling, or by NMR spectroscopy, where the presence of isotopes like ¹³C and ¹⁵N gives rise to distinct signals or coupling patterns that can be used for structural and mechanistic elucidation. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Mercaptoimidazole / Imidazole-2-thione |

| N-(3-Bromopropyl)phthalimide |

| 3-Bromo-1-(Boc-amino)propane |

| Di-tert-butyl dicarbonate |

| Trifluoroacetic acid |

| Benzyl chloroformate |

| 2-(2-Formylethylthio)imidazole |

| Sodium cyanoborohydride |

| Sodium triacetoxyborohydride |

| Potassium thiocyanate |

Advanced Structural Elucidation and Conformational Analysis

High-Resolution Spectroscopic Characterization

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Dynamic Processes

No specific multi-dimensional NMR data (such as HSQC, HMBC, or NOESY) for 2-(3-Aminopropylthio)imidazole has been found in the reviewed literature. Such data would be essential for the unambiguous assignment of all proton and carbon signals and for providing insights into the molecule's conformational dynamics in solution.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Intermolecular Interactions

Detailed and assigned FTIR and Raman spectra for this compound are not available in the public domain. While general characteristic vibrational frequencies for imidazole (B134444) and aminopropylthio moieties can be predicted, specific assignments and analyses of intermolecular interactions for this compound have not been reported.

Electronic Absorption and Fluorescence Spectroscopy for Electronic Transitions and Solvatochromic Effects

There is no available literature detailing the electronic absorption (UV-Vis) or fluorescence spectroscopic properties of this compound. Consequently, information regarding its electronic transitions and potential solvatochromic effects remains uncharacterized.

High-Resolution Mass Spectrometry for Elemental Composition and Fragmentation Pathway Analysis

While mass spectral data for isomers such as 1-(3-Aminopropyl)imidazole (B109541) exists, specific high-resolution mass spectrometry data for this compound, which would confirm its elemental composition and detail its fragmentation pathways, could not be located in the searched scientific databases.

X-ray Crystallography and Solid-State Structural Investigations

Single-Crystal X-ray Diffraction for Bond Lengths, Angles, and Dihedral Angles

A search of crystallographic databases revealed no published single-crystal X-ray diffraction data for this compound. Therefore, precise experimental data on its solid-state conformation, including bond lengths, bond angles, and dihedral angles, are not available.

Analysis of Crystal Packing, Hydrogen Bonding Networks, and Supramolecular Assembly

The solid-state architecture of this compound is dictated by a network of intermolecular interactions, primarily hydrogen bonds, which govern the crystal packing and the formation of higher-order supramolecular assemblies. While a specific crystal structure for this compound is not publicly available, the expected hydrogen bonding motifs can be inferred from the extensive studies on related imidazole and thiol derivatives. The primary hydrogen bond donors are the imidazole N-H and the terminal amine N-H groups, while the acceptors include the imidazole nitrogen atoms and the sulfur atom of the thioether linkage.

The N–H···N hydrogen bond is a persistent and robust motif in the crystal structures of neutral, non-N-substituted imidazole derivatives, often leading to the formation of infinite one-dimensional tapes or chains. researchgate.net In these arrangements, the imidazole rings are sequentially linked, with each molecule acting as both a hydrogen bond donor and acceptor. It is highly probable that this compound would exhibit similar N–H···N hydrogen-bonded chains as a primary supramolecular synthon.

In addition to this primary interaction, the aminopropyl side chain introduces further possibilities for hydrogen bonding. The terminal amino group (-NH₂) can act as a donor in N–H···N or N–H···S interactions, cross-linking the primary imidazole tapes. The participation of sulfur as a hydrogen bond acceptor, while weaker than nitrogen or oxygen, is a recognized interaction that can influence crystal packing.

Table 1: Plausible Hydrogen Bonding Interactions in Crystalline this compound

| Donor | Acceptor | Interaction Type | Role in Supramolecular Assembly |

| Imidazole N-H | Imidazole N | N–H···N | Formation of primary 1D chains/tapes |

| Amine N-H | Imidazole N | N–H···N | Cross-linking of primary chains |

| Amine N-H | Sulfur (thioether) | N–H···S | Cross-linking and stabilization of 3D network |

| Amine N-H | Amine N | N–H···N | Inter-chain or intra-chain linkage |

Solution-Phase Conformational Dynamics and Tautomerism

In solution, this compound exhibits a more complex behavior characterized by conformational flexibility and tautomeric equilibria, which are highly sensitive to the surrounding environment.

Dynamic NMR Studies for Conformational Exchange and Rotational Barriers

The aminopropylthio side chain of this compound possesses multiple rotatable single bonds (C-S, S-C, and C-C), leading to a variety of possible conformations in solution. The interconversion between these conformers can be studied using dynamic nuclear magnetic resonance (DNMR) spectroscopy, which allows for the determination of rotational energy barriers.

While specific DNMR data for this molecule are not available, the rotational barriers can be estimated by analogy with related compounds. The rotation around the imidazole-C2-S bond is expected to have a significant energy barrier due to potential steric hindrance and electronic effects involving the sulfur lone pairs and the imidazole π-system. Studies on related 2,2'-bi-1H-imidazole have shown that rotation around the C-C bond connecting the rings has a barrier of approximately 11.8 kcal/mol, influenced by electrostatic interactions and π-conjugation. rsc.org A similar magnitude could be expected for the C-S bond rotation in the title compound.

Rotation around the S-C and C-C bonds of the propyl chain is expected to have lower energy barriers, typical of alkanes, generally in the range of 3-5 kcal/mol. At room temperature, these rotations would be rapid on the NMR timescale, leading to averaged signals for the methylene protons. However, at lower temperatures, the rotation could be slowed sufficiently to observe distinct signals for different conformers, allowing for the determination of the rotational barriers and the relative populations of the conformers.

Table 2: Estimated Rotational Barriers in this compound

| Bond | Estimated Barrier (kcal/mol) | Method of Estimation |

| Imidazole-C2—S | 10 - 15 | Analogy with bi-imidazoles and consideration of steric/electronic effects rsc.org |

| S—CH₂ | 3 - 6 | Analogy with dialkyl sulfides |

| CH₂—CH₂ | 3 - 5 | Analogy with substituted propanes |

| CH₂—CH₂ (amine) | 3 - 5 | Analogy with substituted propanes |

Investigation of Imidazole Tautomeric Equilibria (e.g., N1-H vs. N3-H)

The imidazole ring of this compound can exist in two tautomeric forms: the N1-H and N3-H tautomers. This prototropic tautomerism is a fundamental characteristic of N-unsubstituted imidazoles. The position of this equilibrium is a critical determinant of the molecule's chemical and biological properties, as it affects the hydrogen bonding capabilities and the electronic distribution within the ring. nih.gov

The equilibrium between the N1-H and N3-H tautomers is influenced by both intramolecular and intermolecular factors. In the gas phase or in nonpolar solvents, the relative stability of the tautomers is governed by the intrinsic properties of the molecule. Theoretical studies on related 2-thio-substituted benzimidazoles have shown that the thione form (analogous to the N-H form) is generally more stable than the thiol form (mercapto form). semanticscholar.org

In solution, the tautomeric preference can be quantified by determining the microscopic pKa values for each nitrogen atom. For histidine, which contains an imidazole ring, the pKa values for the N1-H and N3-H tautomers have been determined to be 6.73 and 6.12, respectively. nih.gov This indicates that the N1-H tautomer is slightly less acidic and therefore more favored in the neutral form. A similar situation is expected for this compound, although the electron-donating character of the aminopropylthio group would influence the precise pKa values. The equilibrium constant (KT = [N3-H]/[N1-H]) can be calculated from these microscopic pKa values.

Influence of Solvent Polarity and pH on Conformation and Species Distribution

The conformational landscape and the distribution of chemical species (neutral tautomers, protonated, deprotonated forms) of this compound are profoundly influenced by the solvent environment and the pH of the solution.

Influence of Solvent Polarity:

The polarity of the solvent affects the conformational equilibrium of the flexible aminopropylthio side chain. In nonpolar solvents, intramolecular hydrogen bonding between the terminal amino group and the imidazole ring (N-H···N) may favor more compact, folded conformations. In polar, protic solvents, intermolecular hydrogen bonding with the solvent molecules will be more significant, favoring more extended conformations of the side chain. nih.gov

Solvent polarity also influences the tautomeric equilibrium. Polar solvents can stabilize the more polar tautomer to a greater extent. The dipole moment of each tautomer will differ, and the tautomer with the larger dipole moment will be preferentially solvated and thus stabilized in a high-polarity solvent.

Influence of pH:

The pH of the solution determines the protonation state of the molecule, which has two basic centers: the imidazole ring and the terminal amino group. The imidazole ring typically has a pKa in the range of 6-7, while the primary amino group has a pKa around 9-10.

At low pH (e.g., pH < 5): Both the imidazole ring and the amino group will be protonated, resulting in a dicationic species.

At intermediate pH (e.g., pH 7-8): The imidazole ring will be largely neutral (existing as a mixture of tautomers), while the amino group will be protonated, leading to a monocationic species. This is likely the predominant form at physiological pH.

At high pH (e.g., pH > 10): Both the imidazole ring and the amino group will be in their neutral forms.

The protonation state has a significant impact on the molecule's conformation due to electrostatic repulsion between the positively charged centers in the dicationic form, which would favor an extended conformation. The distribution of these different species as a function of pH can be precisely described by the Henderson-Hasselbalch equation, using the respective pKa values. The pH-dependent absorption and emission properties of imidazole-containing fluorophores have been well-documented, showing distinct spectra for the protonated, neutral, and deprotonated species. nih.gov

Table 3: Predominant Species of this compound at Different pH Ranges

| pH Range | Imidazole Ring State | Amino Group State | Overall Charge | Predominant Species |

| < pKa₁ (~6) | Protonated | Protonated | +2 | Dication |

| pKa₁ < pH < pKa₂ (~9.5) | Neutral (Tautomeric Mixture) | Protonated | +1 | Monocation |

| > pKa₂ | Neutral (Tautomeric Mixture) | Neutral | 0 | Neutral Molecule |

Consequently, it is not possible to provide scientifically accurate, data-driven content for the specified outline sections, which include:

Geometry Optimization and Electronic Structure Analysis: No specific data on optimized coordinates, Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps, or charge distribution for this compound was found.

Prediction of Spectroscopic Parameters: There were no available computational predictions for the NMR chemical shifts or vibrational frequencies of this compound.

Analysis of Electrostatic Potential Surfaces and Molecular Reactivity Descriptors: Specific molecular electrostatic potential (MEP) maps and calculated reactivity descriptors (such as electronegativity, hardness, or electrophilicity index) for this compound are not available in the searched literature.

Molecular Dynamics (MD) Simulations: No studies detailing the conformational sampling, energy landscapes, ligand-solvent interactions, or solvation thermodynamics specifically for this compound were identified.

While general methodologies for Density Functional Theory (DFT) and MD simulations on various imidazole derivatives are well-documented, applying these general principles or data from other molecules to this compound would not meet the required standards of scientific accuracy and specificity for the requested article. Without dedicated computational studies on this exact compound, generating a thorough and factual article based on the provided outline is not feasible.

Computational and Theoretical Chemistry of 2 3 Aminopropylthio Imidazole

Molecular Docking and Ligand-Target Interaction Prediction (Preclinical Models)

Elucidation of Potential Binding Modes with Model Biological Macromolecules (e.g., Enzyme Active Sites, Receptor Binding Pockets)

Molecular docking simulations of analogous compounds have been performed against targets such as cyclooxygenase (COX) enzymes, various kinases, and microbial enzymes like GlcN-6-P synthase. arabjchem.orgnih.gov These studies reveal that the imidazole (B134444) ring often positions itself within the active site to interact with key catalytic residues. The aminopropylthio side chain can then adopt various conformations to occupy hydrophobic pockets or form interactions with residues at the periphery of the binding site.

Similarly, when docked into the active site of an enzyme like a microbial transferase, the terminal amino group of the side chain could be crucial for forming salt bridges with acidic residues, thereby anchoring the ligand. The imidazole ring could then engage in π-stacking or hydrogen bonding interactions deeper within the catalytic pocket. The thioether linkage provides rotational flexibility, allowing the molecule to adapt its conformation to the specific topology of different active sites.

A summary of plausible binding orientations in representative enzyme classes, extrapolated from studies on related imidazole derivatives, is presented below.

| Enzyme Class | Potential Binding Site | Predicted Orientation of 2-(3-Aminopropylthio)imidazole | Key Interacting Moieties |

|---|---|---|---|

| Kinases | ATP-binding site (Hinge region) | Imidazole ring in the hinge region; aminopropylthio chain towards the solvent-exposed region. | Imidazole nitrogen atoms, aminopropyl group. |

| Cyclooxygenases (COX) | Catalytic channel | Imidazole ring near the catalytic tyrosine; side chain in a hydrophobic side pocket. | Imidazole ring, thioether sulfur, terminal amino group. |

| Microbial Enzymes (e.g., Transferases) | Substrate-binding pocket | Aminopropyl chain forming ionic bonds; imidazole core in a hydrophobic pocket. | Terminal amino group, imidazole ring. |

Prediction of Key Intermolecular Interactions (Hydrogen Bonds, Hydrophobic Contacts, π-Stacking, Metal Coordination)

The chemical structure of this compound, featuring a heterocyclic imidazole ring, a flexible aminopropyl chain, and a thioether linkage, allows for a variety of intermolecular interactions with biological targets. Computational analyses of analogous imidazole-based inhibitors have elucidated the nature of these interactions, which are critical for binding affinity and selectivity.

Hydrogen Bonds: The imidazole ring contains both a hydrogen bond donor (N-H) and acceptors (N). The terminal primary amine of the aminopropyl side chain is also a strong hydrogen bond donor. These functional groups are predicted to form crucial hydrogen bonds with amino acid residues such as aspartate, glutamate, serine, and threonine, as well as with the backbone carbonyls of the protein.

Hydrophobic Contacts: The propyl chain and the carbon backbone of the imidazole ring can engage in hydrophobic interactions with nonpolar residues like valine, leucine, isoleucine, and phenylalanine within the binding pocket. These interactions are significant for the desolvation of the ligand and contribute favorably to the binding energy.

π-Stacking: The aromatic imidazole ring is capable of forming π-stacking interactions with the aromatic side chains of phenylalanine, tyrosine, and tryptophan residues in the active site. This type of interaction is common in the binding of heterocyclic ligands to proteins.

Metal Coordination: In metalloenzymes, the nitrogen atoms of the imidazole ring and the sulfur atom of the thioether linkage can potentially coordinate with a metal ion (e.g., zinc, iron) in the active site. This is a well-documented interaction for many imidazole-containing drugs.

A hypothetical breakdown of the potential intermolecular interactions for this compound within a model enzyme active site is detailed in the following table, based on findings for similar molecules.

| Interaction Type | Functional Group of this compound | Potential Interacting Amino Acid Residues | Estimated Contribution to Binding |

|---|---|---|---|

| Hydrogen Bonding | Imidazole N-H, Imidazole N, Terminal NH2 | Asp, Glu, Ser, Thr, Gln, Asn, Backbone C=O | High |

| Hydrophobic Contacts | Propyl chain, Imidazole ring carbons | Val, Leu, Ile, Ala, Phe | Medium |

| π-Stacking | Imidazole ring | Phe, Tyr, Trp | Medium |

| Metal Coordination | Imidazole N, Thioether S | His, Cys (coordinating a metal ion) | High (if applicable) |

Quantitative Structure-Activity Relationships (QSAR) and Structure-Property Relationships (QSPR) Modeling (Non-Clinical Focus)

Development of Descriptors for Specific Biological or Material Applications

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. For a molecule like this compound, a variety of molecular descriptors can be calculated to build such models for predicting its behavior in different applications.

These descriptors can be broadly categorized as:

Constitutional (1D) Descriptors: These are derived from the molecular formula and include parameters like molecular weight, atom counts, and bond counts.

Topological (2D) Descriptors: These describe the connectivity of atoms in the molecule and include indices such as the Wiener index and Kier & Hall connectivity indices.

Geometrical (3D) Descriptors: These are calculated from the 3D coordinates of the atoms and include descriptors of molecular shape and size, such as van der Waals volume and surface area.

Physicochemical Descriptors: These relate to properties like lipophilicity (logP), molar refractivity, and polarizability.

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and include parameters like HOMO/LUMO energies, dipole moment, and atomic charges.

In the context of developing analogues of this compound for specific applications, relevant descriptors would be chosen based on the desired property. For instance, in designing new enzyme inhibitors, descriptors related to molecular shape, electrostatics, and hydrophobicity would be crucial. mdpi.com Studies on related benzimidazoles and benzothiazoles have successfully employed 3D-MoRSE (Molecular Representation of Structures based on Electronic diffraction) and BCUT (Burden eigenvalues) descriptors to model antiproliferative activity. mdpi.com

A selection of potentially relevant descriptors for modeling the properties of this compound and its analogues is presented below.

| Descriptor Class | Specific Descriptor Examples | Potential Application |

|---|---|---|

| Constitutional | Molecular Weight, Number of N and S atoms | General property prediction |

| Topological | Kappa Shape Indices, Balaban Index | Modeling of non-specific biological activity |

| Geometrical (3D) | Van der Waals Volume, Solvent Accessible Surface Area | Predicting binding affinity to enzymes/receptors |

| Physicochemical | LogP, Polarizability, Molar Refractivity | Modeling ADME (Absorption, Distribution, Metabolism, Excretion) properties |

| Quantum Chemical | HOMO/LUMO energies, Dipole Moment, Atomic Charges | Predicting reactivity and intermolecular interactions |

Coordination Chemistry and Metal Ion Complexation

Thermodynamic and Kinetic Aspects of Metal-Ligand Interactions

The interaction of metal ions with chelating ligands such as 2-(3-Aminopropylthio)imidazole is governed by both thermodynamic stability and kinetic reactivity. The presence of multiple donor atoms (S, Nimidazole, Namine) allows for the formation of stable chelate rings, a phenomenon known as the chelate effect, which thermodynamically favors the complex over monodentate ligand-metal interactions.

Potentiometric and Spectrophotometric Determination of Stability Constants

The stability of metal complexes with ligands containing imidazole (B134444) and thioether functionalities is commonly quantified by determining their stability constants (log K). Potentiometric pH titration is a primary technique used for this purpose. It involves monitoring the pH of a solution containing the metal ion and the ligand as a titrant (typically a strong base) is added. By analyzing the resulting titration curves, one can determine the protonation constants of the ligand and the stepwise formation constants of the metal complexes. ias.ac.inresearchgate.netresearchgate.net

Spectrophotometric methods are also employed, often in conjunction with potentiometry, especially for colored complexes like those of copper(II). core.ac.uksciencepublishinggroup.com These methods rely on changes in the UV-visible absorption spectrum of the metal ion upon complexation. By measuring absorbance at various ligand-to-metal ratios and pH values, the concentration of each species at equilibrium can be calculated, leading to the determination of stability constants. scispace.com

While specific data for this compound are not extensively documented, data from analogous systems provide valuable insights. For instance, studies on copper(II) complexes with ligands containing both imidazole and thioether or disulfide groups have been analyzed to determine their stability constants. scispace.com The stability of complexes with such ligands generally follows the Irving-Williams order for divalent first-row transition metals: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). ias.ac.in The high stability of Cu(II) complexes is a result of the significant Jahn-Teller distortion for the d9 ion.

Table 1: Representative Stability Constants (log K) for Metal(II) Complexes with Imidazole-Containing Ligands This table presents data from various imidazole-containing ligands to illustrate general trends, not specifically for this compound.

| Metal Ion | Ligand Type | log K₁ | log K₂ | Reference |

|---|---|---|---|---|

| Cu(II) | Imidazole | 4.21 | 3.56 | researchgate.net |

| Ni(II) | Imidazole | 3.09 | 2.54 | ias.ac.in |

| Zn(II) | Imidazole | 2.48 | 2.55 | ias.ac.in |

| Co(II) | Imidazole | 2.45 | 2.05 | researchgate.net |

| Cu(II) | 4-Methylimidazole | 4.29 | 3.62 | researchgate.net |

Investigation of Formation and Dissociation Kinetics

The kinetics of complex formation and dissociation are crucial for understanding the reactivity of metal complexes. For ligands like this compound, complex formation with many divalent metal ions, particularly copper(II), is expected to be very rapid. rsc.org The flexible nature of the 3-aminopropylthio side chain allows the donor atoms to quickly arrange around the metal center.

The dissociation kinetics, however, are often slow for chelated complexes, contributing to their kinetic inertness. The rate of ligand exchange is a key parameter in applications such as drug delivery and catalysis. oup.com Studies on related systems indicate that the dissociation of the complex can be influenced by factors such as pH and the presence of competing ligands. For example, in highly acidic conditions, protonation of the donor atoms can facilitate ligand dissociation. rsc.org The rate of water exchange with metal ions also provides an indication of the dissociation rates, which typically follow the order Ni(II) > Zn(II) > Cu(II). osti.gov

Bioinorganic Chemical Relevance: Mimicking Biological Metal-Binding Sites

The structural motif of an imidazole ring linked to a sulfur-containing group is prevalent in the active sites of numerous metalloproteins. Consequently, synthetic ligands like this compound are valuable tools for creating model complexes that mimic the structure and function of these biological metal centers.

Design of Model Complexes for Metalloenzyme Active Sites

Many metalloenzymes utilize histidine (containing an imidazole side chain) and methionine (containing a thioether side chain) to coordinate metal ions. A prominent example is the family of "blue copper proteins," such as plastocyanin and azurin, where the copper ion is coordinated by two histidine nitrogens, one cysteine thiolate, and one methionine thioether. scispace.com The combination of nitrogen and sulfur donors in this compound makes it an excellent candidate for modeling the Cu(II) sites in these proteins.

The design of such model complexes, often referred to as artificial metalloenzymes, helps elucidate the structure-function relationships of native enzymes. researchgate.netmdpi.com By studying the spectroscopic and electrochemical properties of these synthetic analogues, researchers can gain insights into how the protein environment tunes the properties of the metal center for its specific biological role. For instance, nickel complexes featuring a mixed thiolate/imidazole ligand set have been synthesized as rare examples of models for nickel-containing biomolecules. nih.gov

Role in Metal Ion Sequestration and Transport Mechanisms (Non-Human Biological Systems)

In biological systems, the transport and storage of metal ions are tightly regulated processes. Ligands with mixed donor sets play a crucial role in these mechanisms. The thioether group of methionine has been identified as an important ligand for Cu(I) in trafficking proteins found in the oxidizing environments of prokaryotic periplasmic spaces. nih.gov These methionine-rich sites are thought to help in copper tolerance by sequestering excess copper ions. nih.gov

The this compound ligand, with its soft thioether sulfur and borderline imidazole nitrogen, is well-suited for binding Cu(I), which has a high affinity for sulfur donors. nih.gov This suggests a potential role for similar structures in the sequestration and transport of copper ions. The ability of the ligand to stabilize different oxidation states of a metal (e.g., Cu(I) vs. Cu(II)) through its versatile donor set is a key feature in the mechanisms of metal trafficking and homeostasis. nih.gov

Redox Chemistry of Metal Complexes and Ligand Oxidation States

The combination of imidazole and thioether donors significantly influences the redox properties of the resulting metal complexes. This is particularly true for metals with accessible redox states, such as copper and iron.

The redox potential of a metal complex is highly sensitive to the nature and geometry of the coordinating ligands. For the Cu(II)/Cu(I) couple, the coordination environment provided by ligands containing both imidazole and thioether groups is particularly relevant. Cyclic voltammetry studies on such complexes show that the reduction of Cu(II) to Cu(I) is often facilitated by this mixed N/S ligation. hw.ac.uk Generally, a sulfur-rich coordination sphere tends to result in higher (less negative) Cu(II)/Cu(I) redox potentials compared to a nitrogen-rich environment. researchgate.net

Furthermore, the thioether sulfur atom in the ligand is not always a passive "spectator." In some cases, it can be "redox non-innocent," meaning it can actively participate in electron transfer processes. researchgate.net This can lead to the oxidation of the sulfur atom or even oxidative C-S bond cleavage, a reactivity pathway that may be relevant in both chemical and biological systems. researchgate.netnsf.govresearchgate.net The study of the redox behavior of these complexes provides critical information for understanding electron transfer in metalloenzymes and for the design of new redox-active materials. nih.gov

Table 2: Representative Formal Reduction Potentials (E°') for Copper Complexes with N/S-Containing Ligands This table presents data from various copper complexes to illustrate general electrochemical trends.

| Complex Type | E°' (mV vs. SHE) | Key Features | Reference |

|---|---|---|---|

| Cu(II)-Peptide (His-containing) | +200 to +400 | Coordination via imidazole nitrogens | nih.gov |

| Cu(II)-Macrocycle (N₄ donor set) | -570 | All nitrogen coordination | acs.org |

| Cu(II)-Macrocycle (N₂S₂ donor set) | +130 | Mixed nitrogen/thioether coordination | acs.org |

| Cu(II)-Benzimidazole/Thioether | +500 to +750 | Sulfur-rich coordination environment | researchgate.net |

Preclinical Biological Interactions and Mechanistic Insight Non Human Models

Enzyme Modulation and Inhibition Mechanisms (In Vitro Studies)

No published studies were identified that investigated the effects of 2-(3-Aminopropylthio)imidazole on enzyme activity.

Interaction with Metalloenzymes (e.g., Carbonic Anhydrases, Superoxide Dismutases, Proteases)

There is no available data on the interaction of this compound with any metalloenzymes.

Inhibition Kinetics (e.g., IC50, Ki determination) and Binding Site Analysis

No inhibition kinetic data, such as IC50 or Ki values, for this compound has been reported in the scientific literature.

Exploration of Allosteric vs. Active Site Binding Modes

Information regarding the binding mode of this compound to any enzyme is not available.

Receptor Binding and Signaling Pathway Modulation (In Vitro and Cellular Models)

No studies on the receptor binding or signaling pathway modulation of this compound have been found.

Binding Affinity and Selectivity Profiling to Model Receptors (e.g., G-Protein Coupled Receptors, Ion Channels)

There is no data available on the binding affinity or selectivity of this compound for any receptor type.

Investigation of Downstream Signaling Pathway Activation or Inhibition in Cultured Cell Lines

The effect of this compound on downstream signaling pathways in cultured cell lines has not been documented.

No Publicly Available Preclinical Data for this compound

Following a comprehensive and thorough search of publicly available scientific literature, no research data was found for the chemical compound "this compound" pertaining to its preclinical biological interactions, including cellular uptake, metabolism, and its effects on nucleic acids or proteins in non-human models.

The specific areas of investigation outlined in the request, namely:

Applications in Advanced Materials Science and Catalysis

Integration into Sensor Technologies

Exploration of Optical and Electrochemical Sensing Mechanisms

The unique molecular structure of 2-(3-Aminopropylthio)imidazole, featuring a heterocyclic imidazole (B134444) ring, a flexible propyl chain, and a sulfur atom, makes it a promising candidate for the development of chemosensors. The imidazole ring is a known entity in the design of sensors due to its ability to interact with various analytes through hydrogen bonding and metal coordination. researchgate.net Imidazole derivatives have been successfully developed as highly sensitive fluorescent chemosensors for detecting transition metal ions such as Hg(2+), Pb(2+), and Cu(2+). nih.gov The sensing mechanism in these systems often involves a significant enhancement in fluorescence upon binding with the metal ion, which is suggested to result from the suppression of radiationless transitions. nih.gov

Furthermore, the pH-sensitive nature of the imidazole group allows for the design of probes that can detect changes in acidity. For instance, imidazole-fused benzothiadiazole has been used to create a red-emissive fluorescent probe for imaging lysosomal pH in living cells. nih.gov The probe's fluorescence intensity decreases as the pH changes from acidic to basic, providing a clear signal. nih.gov In the context of this compound, both the nitrogen atoms of the imidazole ring and the sulfur atom of the thioether linkage can act as binding sites. This dual functionality could enable selective detection of specific metal ions, potentially leading to changes in optical properties (e.g., fluorescence, color) or electrochemical signals that can be measured and quantified.

Polymer Chemistry and Material Engineering Applications

The presence of a primary amine group in this compound allows it to function effectively as both a monomer for polymer synthesis and a cross-linking agent for modifying existing polymers. Cross-linking is a crucial process for improving the physical and chemical properties of polymers, expanding their use in various applications. mdpi.com

Research has demonstrated the successful use of a structurally similar compound, 1-(3-aminopropyl)imidazole (B109541) (API), as a novel precursor in the synthesis of cross-linked polypropylene (B1209903) (PP). mdpi.comnih.gov In this process, the aminopropyl imidazole is grafted onto a maleated polypropylene backbone and then cross-linked with a bismaleimide (B1667444) compound. mdpi.comnih.gov Studies comparing imidazole and thiophene (B33073) precursors found that the imidazole-based system exhibited higher reactivity. nih.govnih.gov An increase in the annealing temperature was also shown to lead to a higher degree of cross-linking. rug.nl The resulting cross-linked polypropylene demonstrated superior melt properties and thermal stability compared to the original material. nih.govnih.gov This indicates that the imidazole moiety is highly effective in creating robust polymer networks. The use of such compounds allows for the tuning of melt flow behavior and de-cross-linking at higher temperatures. rug.nl

| Property | Observation | Reference |

|---|---|---|

| Reactivity | Imidazole shows higher reactivity compared to thiophene. | nih.govnih.gov |

| Degree of Cross-linking | Increases with higher annealing temperatures (e.g., 150 °C). | nih.govrug.nl |

| Complex Viscosity (|η*|) | The highest values were obtained with the imidazole product, indicating a high degree of cross-linking. | nih.govrug.nl |

| Thermal Stability | Superior thermal stability compared to the starting material. | nih.govrug.nl |

| Melt Properties | Superior melt properties and processability at high temperatures. | nih.govnih.gov |

Surface modification is a key technology for enhancing the performance of materials in various applications, from biomedical implants to industrial composites. nih.gov The aminopropyl group is a well-established linker for attaching functional molecules to surfaces. The structure of this compound is well-suited for this purpose, with the aminopropyl end serving as an anchor to a material's surface and the imidazole-thioether end providing specific functionality.

A relevant study demonstrated the surface functionalization of titanium dioxide nanoparticles using an imidazole derivative (isopropyl-imidazole 1H-1-carboxylate) and 3-aminopropyltrimethoxysilane. researchgate.net This modification was designed to improve the dispersion of the nanoparticles within a polylactic acid polymer matrix. researchgate.net The results indicated a successful binding of the organic structures to the titanium dioxide surface, which reduced agglomeration and improved dispersion. researchgate.net The functionalized nanoparticles also exhibited excellent thermal stability. researchgate.net This approach highlights how molecules like this compound could be used to create compatible interfaces between inorganic fillers and polymer matrices, leading to enhanced material properties.

Luminescent Materials and Photophysical Applications

Fluorescent probes are powerful tools for visualizing molecules and processes in various systems, including living cells. nih.gov The design of these probes often relies on incorporating molecular components that can interact with a target analyte and produce a change in fluorescence. The imidazole ring is a component of interest in this field. nih.gov

The synthesis of novel imidazole derivatives has led to the development of sensitive fluorescent chemosensors. nih.gov For example, specific imidazole derivatives show a prominent fluorescence enhancement in the presence of certain transition metal ions. nih.gov Other designs, such as imidazole-fused benzothiadiazole, have been engineered to respond to pH changes, making them useful for imaging acidic organelles like lysosomes. nih.gov The properties of these probes can be finely tuned by modifying the substituents on the imidazole ring. nih.gov Given these precedents, this compound could serve as a foundational structure for new fluorescent probes. The thioether and amine groups provide additional sites for coordination or reaction, potentially enabling the design of probes with high selectivity for specific thiols, metal ions, or biological microenvironments.

Imidazole derivatives have emerged as versatile materials for optoelectronic applications, particularly in the field of organic light-emitting diodes (OLEDs). nih.gov These compounds can be engineered to serve multiple functions within an OLED device structure.

In one study, new derivatives of carbazole (B46965) and diphenyl imidazole were synthesized and investigated for use in OLEDs. nih.gov These materials exhibited favorable properties, including high triplet energy values and efficient charge transport. nih.gov They were successfully tested as fluorescent emitters, producing deep-blue light with high color purity. nih.gov Furthermore, the same compounds were also shown to be effective host materials for green, red, and sky-blue phosphorescent emitters, demonstrating their multifunctional nature. nih.gov The research showed that devices using these imidazole-based hosts achieved high maximum quantum efficiencies, reaching up to 8.3% for green-emitting devices. nih.gov The adaptability of the imidazole core suggests that novel derivatives, potentially derived from a building block like this compound, could be synthesized to create new emitters or host materials with tailored electronic and photophysical properties for next-generation displays and lighting.

| Application | Performance Metric | Value | Reference |

|---|---|---|---|

| Fluorescent Emitter | CIE Color Coordinates | (0.16, 0.08) - Deep Blue | nih.gov |

| Fluorescent Emitter | Maximum Quantum Efficiency | 1.1% | nih.gov |

| Host for Green Phosphorescent Emitter | Maximum Quantum Efficiency | 8.3% | nih.gov |

| Host for Red Phosphorescent Emitter | Maximum Quantum Efficiency | 6.4% | nih.gov |

| Host for Sky-Blue Phosphorescent Emitter | Maximum Quantum Efficiency | 7.6% | nih.gov |

Lack of Specific Research Data on this compound in Advanced Materials Science

Despite a comprehensive search of scientific literature, specific research findings and data detailing the application of this compound in the fields of supramolecular assembly and self-healing materials could not be located. Therefore, the generation of a detailed article on this specific compound as outlined in the user's request is not possible at this time.

The imidazole moiety, a five-membered aromatic heterocycle containing two nitrogen atoms, is a well-known functional group in the realm of materials science. Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and metal coordination, make it a valuable building block for the design of functional materials.

Numerous studies have explored the use of various imidazole derivatives in the construction of supramolecular assemblies and the development of self-healing polymers. For instance, the nitrogen atoms in the imidazole ring can act as ligands for metal ions, leading to the formation of metal-organic frameworks (MOFs) and other coordination polymers with diverse and tunable structures. These supramolecular structures have potential applications in catalysis, gas storage, and sensing.

In the context of self-healing materials, the reversible nature of the interactions involving imidazole groups is often exploited. For example, hydrogen bonds between imidazole moieties or dynamic coordination bonds between imidazole and metal ions can be broken and reformed, allowing a damaged material to repair itself. Research in this area has utilized various imidazole-containing monomers and crosslinkers to impart self-healing properties to polymers.

However, the specific compound, this compound, which features an aminopropylthio substituent at the 2-position of the imidazole ring, does not appear to have been a focus of published research in the areas of supramolecular assembly and self-healing materials. While the presence of both the imidazole ring and the flexible aminopropylthio chain suggests potential for interesting intermolecular interactions, dedicated studies to explore and characterize these properties are not available in the public domain based on the conducted searches.

Consequently, the creation of an in-depth article with detailed research findings, data tables, and specific examples of supramolecular structures or self-healing mechanisms directly pertaining to this compound cannot be fulfilled. The available scientific literature focuses on other imidazole derivatives, and extrapolating this information would not meet the required standard of scientific accuracy for the specified compound.

Environmental Fate and Degradation Pathways Non Human Ecosystems

Photodegradation Studies under Simulated Environmental Conditions

No specific studies on the photodegradation of 2-(3-Aminopropylthio)imidazole under simulated environmental conditions were identified. Research into the photolytic stability of the imidazole (B134444) ring and the aminopropylthio group as separate entities may exist, but direct data on the combined molecule is not available.

Chemical Hydrolysis and Oxidation in Aquatic and Soil Environments

There is no available research detailing the chemical hydrolysis and oxidation of this compound in aquatic and soil environments. The susceptibility of the thioether and amine functional groups to hydrolysis and oxidation under various environmental pH and redox conditions has not been specifically investigated for this compound.

Biodegradation by Microorganisms in Environmental Samples

Specific studies on the biodegradation of this compound by microorganisms in environmental samples (e.g., soil, water, sediment) are not present in the scientific literature. Therefore, no information is available on the microbial species that might be capable of degrading this compound, the metabolic pathways involved, or the rate of biodegradation.

Identification of Degradation Products and Byproducts

As no studies on the degradation of this compound were found, there is no information available regarding the identity of its potential degradation products or byproducts resulting from photodegradation, chemical hydrolysis, oxidation, or biodegradation.

Environmental Distribution and Persistence Modeling (Non-Human Health Risk Assessment)

There are no published models on the environmental distribution and persistence of this compound. Without experimental data on its physicochemical properties (e.g., water solubility, vapor pressure, octanol-water partition coefficient) and degradation rates, it is not possible to model its fate, transport, and persistence in non-human ecosystems.

Conclusions and Future Research Trajectories

Synthesis of Key Findings and Scientific Contributions

Research into 2-(3-Aminopropylthio)imidazole and its analogues has established the compound as a highly versatile chelating agent. The presence of three potential donor sites—the imine nitrogen of the imidazole (B134444) ring, the thioether sulfur, and the terminal amino nitrogen—allows it to act as a flexible bidentate or tridentate ligand. This adaptability has been leveraged to synthesize a variety of transition metal complexes. wikipedia.org Spectroscopic and structural analyses have confirmed its ability to coordinate with a range of metal ions, forming stable complexes with diverse geometries. rdd.edu.iq The primary scientific contribution thus far has been the foundational work in its coordination chemistry, which provides the basis for exploring its utility in catalysis, materials science, and as a biological probe.

Addressing Unresolved Questions and Identifying Remaining Challenges in Compound Research

Despite foundational successes, significant questions remain. The full extent of its coordination chemistry is yet to be charted; complexes with lanthanides, actinides, and less common transition metals are largely unexplored. A significant challenge lies in achieving selective coordination; controlling which of the three donor atoms bind to a metal center under various conditions is crucial for designing complexes with specific properties. Furthermore, a comprehensive understanding of the structure-property relationships in its derivatives is lacking. For instance, how modifications to the imidazole ring or the propyl chain affect the electronic properties and steric environment of the coordination sphere is not yet systematically understood.

Proposed Avenues for Future Synthetic Methodologies and Derivatization Strategies

Future synthetic work should focus on two key areas: optimizing the synthesis of the parent compound and developing a diverse library of derivatives. Current synthetic routes can be improved by exploring greener solvents, catalyst systems (such as copper-catalyzed methods), and one-pot reaction methodologies to enhance yield and reduce waste. nih.gov

A primary goal should be systematic derivatization to tune the ligand's properties. The table below outlines potential strategies for creating new analogues and the anticipated impact of these modifications.

| Modification Site | Proposed Modification | Anticipated Effect on Properties | Potential Application |

|---|---|---|---|

| Imidazole Ring (C4, C5 positions) | Introduction of electron-withdrawing groups (e.g., -NO2, -CF3) or electron-donating groups (e.g., -CH3, -OCH3). | Modulates the basicity and π-donating ability of the imidazole nitrogen, altering metal-ligand bond strength. | Fine-tuning catalytic activity and redox potentials of metal complexes. |

| Propyl Chain | Varying chain length (e.g., ethyl, butyl) or introducing rigidity (e.g., incorporating a cyclic structure). | Alters the bite angle and flexibility of the chelate ring, influencing the geometry and stability of metal complexes. | Creating selective metal ion sensors or catalysts with specific geometric constraints. |

| Terminal Amino Group | Alkylation (mono- or di-), acylation, or incorporation into a larger macrocyclic structure. | Modifies steric hindrance around the coordination site and introduces new functional groups for further reactions. | Developing new catalysts or building blocks for supramolecular assemblies. |

| Thioether Sulfur | Oxidation to sulfoxide (B87167) or sulfone. | Changes the donor properties of the sulfur atom, potentially altering coordination modes. | Investigating redox-switchable catalysts and materials. |

Potential for Further Exploration in Coordination Chemistry and Catalysis

The flexible tridentate nature of this compound makes it an excellent candidate for stabilizing various metal centers in catalytic applications. nih.gov Future research should explore its metal complexes as catalysts for key organic transformations. For example, its copper and nickel complexes could be investigated for styrene (B11656) oxidation or cross-coupling reactions. mdpi.com The combination of a soft thioether donor with harder amine and imidazole nitrogens could be particularly effective for catalyzing reactions involving soft metal ions like palladium or platinum. A systematic study correlating the coordination geometry with catalytic activity could provide valuable insights for designing more efficient catalysts. mdpi.com

Emerging Opportunities in Biological Probing and Mechanistic Insight (Non-Human Context)

In non-human biological systems, derivatives of this compound offer significant opportunities as research tools. By attaching a fluorescent reporter group to the terminal amine, the molecule could be transformed into a selective sensor for biologically relevant metal ions (e.g., Zn²⁺, Cu²⁺) in in vitro assays. The imidazole moiety is a well-known component of biological systems, such as in the amino acid histidine, which plays a vital role in the structure and function of proteins like hemoglobin. wikipedia.orgchemijournal.com This inherent biocompatibility makes its derivatives promising scaffolds for developing enzyme inhibitors or probes to study metalloprotein function in isolated biochemical systems.

Prospects in Advanced Materials Science and Sensor Development

The structure of this compound is well-suited for the construction of advanced materials. Its ability to bridge multiple metal centers makes it an ideal building block for coordination polymers and metal-organic frameworks (MOFs). nih.gov These materials could be designed to have porous structures for applications in gas storage or separation. Furthermore, immobilizing the ligand onto a solid support, such as silica (B1680970) or gold nanoparticles, could lead to the development of robust and reusable chemical sensors for detecting heavy metal ions in environmental samples. The thioether group's affinity for soft metals like mercury and lead makes this a particularly promising avenue.

Interdisciplinary Synergies and Collaborative Research Initiatives

The full potential of this compound can best be realized through interdisciplinary collaboration.

Synthetic & Catalysis Chemists: To develop new derivatives and screen their catalytic activities.

Materials Scientists & Engineers: To fabricate and characterize novel MOFs, polymers, and sensor devices.

Biochemists & Spectroscopists: To design and utilize fluorescent probes for studying metalloenzymes and biological ion transport in vitro.

Such collaborations will accelerate discovery and pave the way for innovative applications of this versatile molecule, bridging fundamental chemistry with applied materials and biological sciences.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(3-Aminopropylthio)imidazole, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves coupling reactions between aminopropylthiol and imidazole precursors under controlled conditions. Key steps include:

- Catalysts : Use of Cu(I)-catalyzed click chemistry or Pd-mediated cross-coupling for thioether bond formation .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity, while inert atmospheres (N₂/Ar) prevent oxidation of thiol groups .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization from ethanol/water mixtures improves purity. Yield optimization requires stoichiometric balancing of reactants and temperature control (60–80°C) .

Q. How can researchers confirm the structure and purity of this compound using spectroscopic methods?

- Methodological Answer :

- IR Spectroscopy : Confirm the presence of -SH (2550–2600 cm⁻¹) and imidazole C=N (1600–1650 cm⁻¹) stretches .

- NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 1.8–2.2 ppm (-CH₂- in aminopropyl), δ 3.4–3.6 ppm (-S-CH₂-), and δ 7.2–7.8 ppm (imidazole protons). ¹³C NMR verifies the thioether linkage (δ 35–40 ppm for -S-CH₂-) .

- Elemental Analysis : Match experimental C, H, N, S percentages with theoretical values (e.g., C: 45.6%, H: 6.4%, N: 21.2%, S: 16.2%) .

Q. What stability considerations are critical for handling and storing this compound?

- Methodological Answer :

- Air Sensitivity : Store under inert gas (Ar/N₂) to prevent oxidation of the thioether group. Use sealed, dark glass vials to minimize light exposure .

- Temperature : Long-term stability requires refrigeration (4°C); avoid freeze-thaw cycles to prevent decomposition .

- pH Sensitivity : Stability decreases in acidic conditions (pH < 5), leading to protonation of the imidazole ring and potential side reactions .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., cytochrome P450 or kinases). Key parameters include binding energy (ΔG ≤ −7 kcal/mol) and hydrogen-bond interactions with active-site residues .

- MD Simulations : Perform 100-ns molecular dynamics runs in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD (<2.0 Å) and RMSF plots for flexible regions .

Q. What role do catalysts like nano-SiO₂ play in optimizing the synthesis of benzimidazole derivatives, and can this be applied to this compound?

- Methodological Answer :

- Mechanistic Insight : Nano-SiO₂ acts as a Lewis acid, polarizing C=O bonds in intermediates and accelerating cyclization. For thioether-containing imidazoles, SiO₂ may stabilize thiolate intermediates, reducing side reactions .

- Optimization : Test SiO₂ loading (5–15 wt%) and reaction time (2–6 hrs) under microwave irradiation (80°C). Compare yields via HPLC .

Q. How can researchers resolve contradictions in bioactivity data arising from structural modifications of this compound derivatives?

- Methodological Answer :

- SAR Analysis : Systematically vary substituents (e.g., aryl groups at the imidazole N1 position) and correlate with bioactivity (e.g., IC₅₀ against S. aureus). Use ANOVA to identify statistically significant trends .

- Crystallography : Resolve X-ray structures of derivatives (e.g., 2-(4-bromophenyl)-analogues) to compare dihedral angles and planarity with bioactive conformations .

Q. What strategies enable the design of this compound derivatives with enhanced photophysical or electronic properties?

- Methodological Answer :

- π-Extension : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to the imidazole ring to redshift absorption spectra. Monitor via UV-Vis (λₐᵦₛ > 350 nm) .

- Cross-Coupling : Use Suzuki-Miyaura reactions to attach conjugated aryl groups (e.g., naphthalene) for OLED applications. Characterize electroluminescence using PLQY measurements .

Q. How can multi-component reactions (MCRs) streamline the synthesis of this compound-based libraries?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.